

Technical Guide: 4-Fluoro-3-methoxybenzonitrile

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Compound of Interest

Compound Name: 4-Fluoro-3-methoxybenzonitrile

Cat. No.: B1333802

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Fluoro-3-methoxybenzonitrile is a fluorinated aromatic compound of significant interest in medicinal and agricultural chemistry. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a nitrile functionality, makes it a versatile synthetic intermediate for the development of complex, biologically active molecules. The presence of fluorine can enhance crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity, making this compound a valuable building block in drug discovery. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in the development of therapeutic agents.

Chemical and Physical Properties

4-Fluoro-3-methoxybenzonitrile is a white to pale yellow crystalline powder.^{[1][2]} Its core physicochemical properties are summarized in the table below, providing essential data for researchers in a laboratory setting.

Property	Value	Reference
Molecular Weight	151.14 g/mol	[3][4][5][6]
Molecular Formula	C ₈ H ₆ FNO	[3][4][5]
CAS Number	243128-37-2	[1][3][5]
Melting Point	108 - 111 °C	[4]
Boiling Point	96 - 98 °C (at 1.5 mmHg)	[5][6]
Density	1.2 ± 0.1 g/cm ³	[5]
Appearance	White to light yellow/orange powder/crystal	[1][4]
XLogP3	1.7	[3][5]
InChI Key	FOWHAPVFVBXMBK-UHFFFAOYSA-N	[1][3]
SMILES	<chem>COC1=C(C=CC(=C1)C#N)F</chem>	[3]

Applications in Research and Development

4-Fluoro-3-methoxybenzonitrile serves as a critical intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical and agrochemical sectors.

- **Pharmaceutical Development:** The compound is a key building block for novel therapeutic agents. The fluorine and methoxy groups are strategically used to modulate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. It is particularly valuable in the synthesis of anti-inflammatory and anti-cancer agents, where fine-tuning molecular properties is crucial for efficacy and safety.
- **Agrochemicals:** In agriculture, this intermediate is used in the formulation of next-generation pesticides and herbicides. The incorporation of fluorine can lead to products with higher efficacy, greater stability, and more targeted activity against pests and diseases, contributing to improved crop protection solutions.[4]

- **Material Science:** The unique electronic and steric properties conferred by its functional groups make it a candidate for the development of advanced materials, such as specialty polymers and coatings that require enhanced thermal stability and chemical resistance.

Experimental Protocols: Synthesis

The synthesis of **4-Fluoro-3-methoxybenzonitrile** is commonly achieved via a Sandmeyer reaction, which converts an aromatic amine (aniline) into a nitrile via a diazonium salt intermediate. The following protocol is based on a procedure described for its synthesis from 4-fluoro-3-methoxyaniline.

Objective: To synthesize **4-Fluoro-3-methoxybenzonitrile** from 4-fluoro-3-methoxyaniline.

Materials:

- 4-fluoro-3-methoxyaniline
- Hydrobromic acid (48%)
- Sodium nitrite (NaNO_2)
- Copper(I) cyanide (CuCN)
- Potassium cyanide (KCN)
- Ethyl acetate
- Anhydrous sodium sulfate
- Deionized water

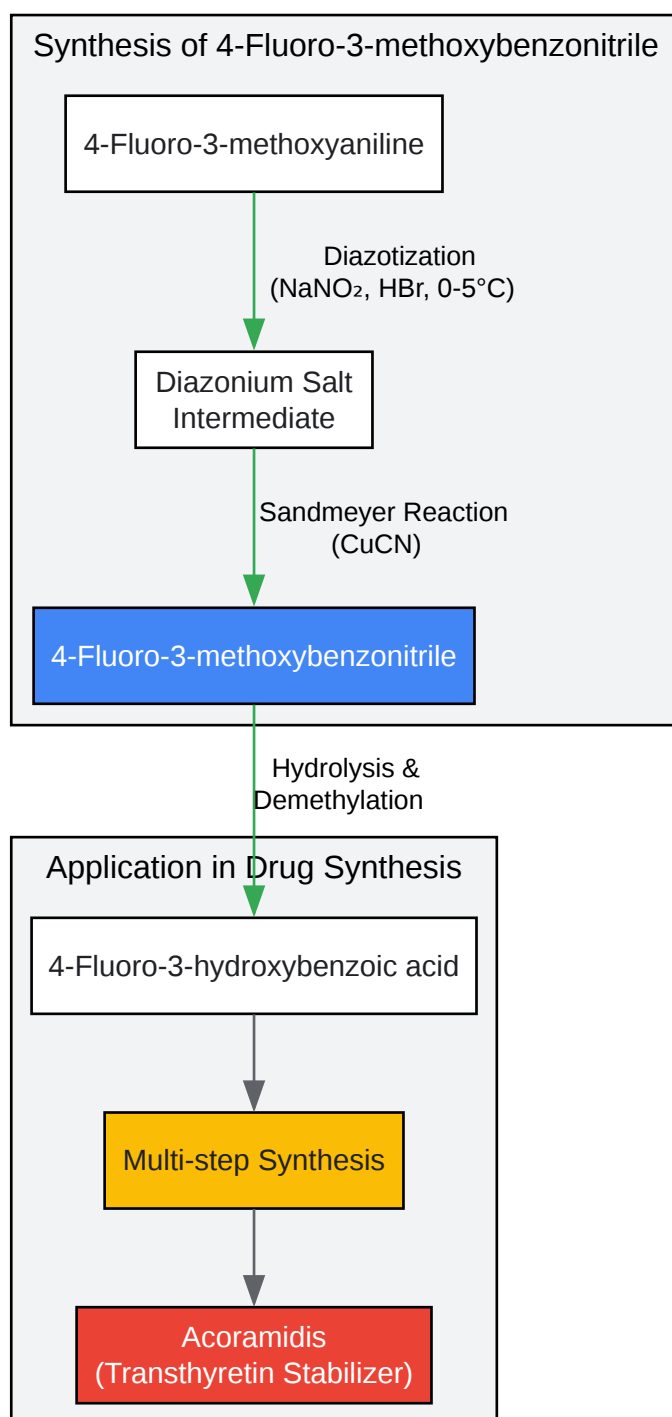
Procedure:

- **Diazotization:**
 - Dissolve the starting material, 4-fluoro-3-methoxyaniline, in 48% hydrobromic acid.
 - Cool the solution to a temperature between 0–5 °C using an ice bath.

- Prepare a cold aqueous solution of sodium nitrite.
- Add the sodium nitrite solution dropwise to the aniline solution while stirring vigorously. Maintain the temperature below 5 °C throughout the addition to form the diazonium salt.
- Cyanation (Sandmeyer Reaction):
 - In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.
 - Slowly add the cold diazonium salt solution prepared in Step 1 to the cyanide solution.
 - Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
- Work-up and Purification:
 - Extract the reaction mixture with ethyl acetate.
 - Wash the combined organic layers with brine.
 - Dry the organic layer over anhydrous sodium sulfate.
 - Filter the solution and evaporate the solvent under reduced pressure to yield the crude **4-fluoro-3-methoxybenzonitrile**.
 - Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualization of Synthetic Utility

As a versatile intermediate, **4-Fluoro-3-methoxybenzonitrile** can be used in multi-step syntheses of complex pharmaceutical compounds. For example, it can be converted to 4-fluoro-3-hydroxybenzoic acid, a key intermediate in the synthesis of Acoramidis, a transthyretin stabilizer for treating amyloidosis. The following diagram illustrates this logical workflow.



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Caption: Synthetic workflow from aniline to the drug candidate Acoramidis.

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